

A Comparative Spectroscopic Guide to 3-Bromopyrazine-2-carboxylic Acid and Its Derivatives

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Compound of Interest

Compound Name: *3-Bromopyrazine-2-carboxylic acid*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for **3-Bromopyrazine-2-carboxylic acid** and its key derivatives. Understanding the spectral characteristics of these compounds is crucial for their identification, characterization, and application in medicinal chemistry and drug development. This document summarizes available experimental data and provides detailed experimental protocols for acquiring NMR, IR, and mass spectra.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **3-Bromopyrazine-2-carboxylic acid** and its derivatives. Direct experimental data for the parent acid is limited, and thus, data for its methyl ester and amide derivatives are provided for comparative analysis.

Table 1: ^1H NMR Spectroscopic Data (ppm)

Compound	H-5	H-6	Other Protons	Solvent
3-Bromopyrazine-2-carboxylic acid[1]	8.65 (d, J=2.4 Hz)	8.55 (d, J=2.4 Hz)	13.5 (br s, 1H, COOH)	DMSO-d ₆
Methyl 3-bromopyrazine-2-carboxylate	~8.7 (d)	~8.6 (d)	~3.9 (s, 3H, OCH ₃)	CDCl ₃
N-Aryl/Alkyl Amides of Pyrazine-2-carboxylic Acids[2][3]	8.5-9.4 (variable)	8.3-8.8 (variable)	Amide NH ~7.8-10.8, Aryl/Alkyl protons	CDCl ₃ or DMSO-d ₆

Table 2: ¹³C NMR Spectroscopic Data (ppm)

Compound	C-2	C-3	C-5	C-6	Carbon yl (C=O)	Other Carbons	Solvent
3-Bromopyrazine-2-carboxylic acid (Predicted)	~145	~140	~148	~146	~165	-	DMSO-d ₆
Methyl 3-bromopyrazine-2-carboxylate (Predicted)	~145	~140	~148	~146	~164	OCH ₃ ~53	CDCl ₃
Substituted Amides of Pyrazine-2-carboxylic acids[2]	143-147	141-157	142-145	144-148	162-164	Aryl/Alkyl carbons	CDCl ₃

Table 3: IR Spectroscopic Data (cm⁻¹)

Compound	O-H Stretch (Carboxylic Acid)	C=O Stretch	C-N Stretch	C-Br Stretch
3-Bromopyrazine-2-carboxylic acid (Predicted)	3300-2500 (broad)	~1710	~1300-1100	~650
Methyl 3-aminopyrazine-2-carboxylate[4]	-	1720	1344	-
N-(pyridin-2-yl)pyrazine-2-carboxamide[5]	-	1665-1678	1582	-

Table 4: Mass Spectrometry Data (m/z)

Compound	Molecular Ion [M] ⁺	Key Fragments	Ionization Method
3-Bromopyrazine-2-carboxylic acid	202/204 (Br isotopes)	[M-OH] ⁺ , [M-COOH] ⁺ , Fragments from pyrazine ring cleavage	ESI, EI
Methyl 3-amino-6-bromopyrazine-2-carboxylate[6]	232/234 (Br isotopes)	[M-OCH ₃] ⁺ , [M-COOCH ₃] ⁺	ES+
Pyrazine-2-carboxylic acid hydrazide derivatives[7]	Varies	Fragments from loss of side chain, pyrazine ring fragments	EI

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These protocols are generalized and may require optimization based on the specific instrument and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

- Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
- The choice of solvent is critical to ensure the solubility of the compound and to avoid overlapping solvent signals with analyte peaks.
- Filter the solution into a standard 5 mm NMR tube.

2. ¹H NMR Acquisition:

- The spectrum is typically recorded on a 300 MHz or higher field NMR spectrometer.[\[7\]](#)
- A standard pulse program for ¹H acquisition is used.
- Key parameters include a spectral width of -2 to 16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

3. ¹³C NMR Acquisition:

- The spectrum is recorded on the same spectrometer, switching to the ¹³C frequency.
- A proton-decoupled pulse sequence is typically used to obtain singlets for each carbon atom.
- A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the low natural abundance of ¹³C, a significantly larger number of scans and a longer acquisition time are required compared to ¹H NMR.

Infrared (IR) Spectroscopy

1. Sample Preparation:

- KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.[\[7\]](#)

- Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.

2. Data Acquisition:

- A background spectrum of the empty sample holder (or clean ATR crystal) is recorded first.
- The sample is then placed in the spectrometer, and the spectrum is acquired over a typical range of 4000-400 cm^{-1} .^[5]
- The final spectrum is reported in terms of transmittance or absorbance.

Mass Spectrometry (MS)

1. Sample Preparation:

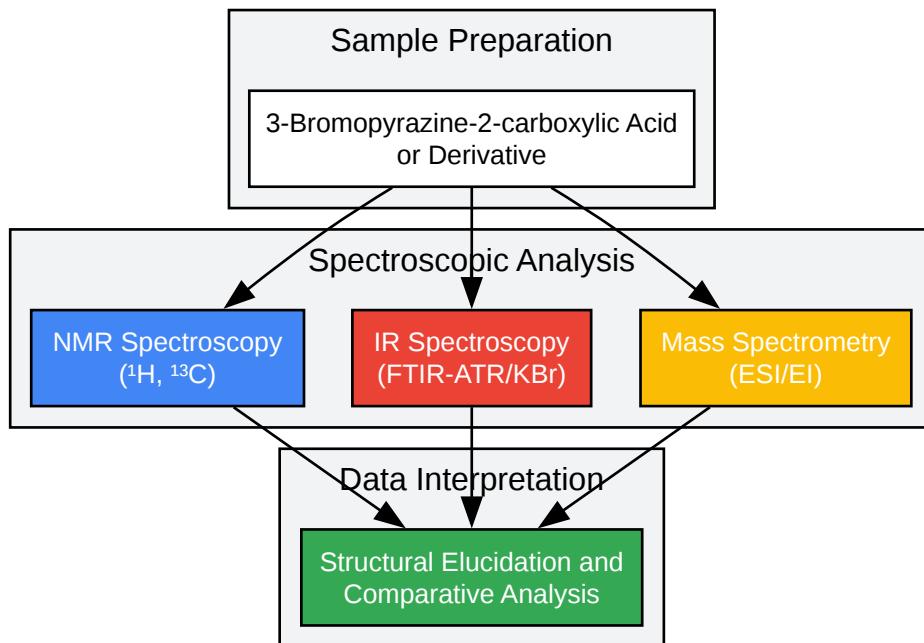
- Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
- The solution may need to be diluted further depending on the sensitivity of the instrument and the ionization method used.

2. Data Acquisition:

- Electrospray Ionization (ESI): This is a soft ionization technique suitable for polar and thermally labile molecules. The sample solution is introduced into the mass spectrometer through a capillary at a low flow rate. A high voltage is applied to the capillary, generating charged droplets that desolvate to produce gas-phase ions.^[6]
- Electron Ionization (EI): This is a hard ionization technique that can cause extensive fragmentation. The sample is vaporized and then bombarded with a high-energy electron beam, leading to the formation of a molecular ion and various fragment ions.^[7]
- The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of **3-Bromopyrazine-2-carboxylic acid** and its derivatives.



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A logical workflow for spectroscopic analysis.

This guide serves as a foundational resource for researchers working with **3-Bromopyrazine-2-carboxylic acid** and its derivatives. For more detailed information, consulting the primary literature cited is recommended.

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